N,N,N',N'-tetra propargyl-p,p'-diamino diphenyl methane

High-temperature composites Aerospace materials Bismaleimide modification

N,N,N',N'-Tetrapropargyl-p,p'-diaminodiphenylmethane (TPDDM, CAS 136439-74-2) is a tetrafunctional propargyl-terminated aromatic amine monomer. It is used as a reactive crosslinker or co-monomer in high-temperature thermosetting resins, primarily via Huisgen 1,3-dipolar cycloaddition with azides to form polytriazole networks or via addition reactions with bismaleimides.

Molecular Formula C25H22N2
Molecular Weight 350.5 g/mol
Cat. No. B8254443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N,N',N'-tetra propargyl-p,p'-diamino diphenyl methane
Molecular FormulaC25H22N2
Molecular Weight350.5 g/mol
Structural Identifiers
SMILESC#CCN(CC#C)C1=CC=C(C=C1)CC2=CC=C(C=C2)N(CC#C)CC#C
InChIInChI=1S/C25H22N2/c1-5-17-26(18-6-2)24-13-9-22(10-14-24)21-23-11-15-25(16-12-23)27(19-7-3)20-8-4/h1-4,9-16H,17-21H2
InChIKeyYFYQWHKFJSADFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N,N',N'-Tetrapropargyl-p,p'-diaminodiphenylmethane (TPDDM): A Tetrafunctional Alkyne Crosslinker for High-Performance Thermosets


N,N,N',N'-Tetrapropargyl-p,p'-diaminodiphenylmethane (TPDDM, CAS 136439-74-2) is a tetrafunctional propargyl-terminated aromatic amine monomer. It is used as a reactive crosslinker or co-monomer in high-temperature thermosetting resins, primarily via Huisgen 1,3-dipolar cycloaddition with azides to form polytriazole networks or via addition reactions with bismaleimides [1][2]. Its four terminal alkyne groups per molecule confer high crosslink density potential, which directly translates to ultrahigh glass transition temperatures (Tg > 370 °C in modified BMI systems) and intrinsic flame retardancy without halogen or phosphorus additives [1][3].

Why TPDDM Cannot Be Replaced by Simpler Alkyne Modifiers Without Compromising Thermal and Mechanical Performance


Generic propargyl compounds (e.g., tripropargylamine, dipropargyl ethers) or allyl-based modifiers (e.g., DABPA) cannot be substituted for TPDDM because they lack its unique combination of quadri-functionality and aromatic diamino backbone. Tripropargylamine (TPA) provides only three reactive sites, yielding lower crosslink density and inferior thermal-mechanical properties [1]. Allyl-based modifiers like DABPA react with bismaleimides via an ene reaction mechanism that generates lower aromatic character in the crosslink network, resulting in Tg typically < 270 °C versus > 371 °C for TPDDM-modified systems [2][3]. The propargyl group in TPDDM also enables low-temperature click-curing with azides at 70–80 °C, a processing advantage absent in conventional BMI hardeners requiring > 180 °C cure [4].

Quantitative Differentiation Evidence: TPDDM Product Selection Guide


Glass Transition Temperature (Tg) Superiority Over DABPA-Modified Bismaleimide

TPDDM-modified bismaleimide resin (BTP) achieves an ultrahigh glass transition temperature (Tg) of 371 °C via thermal curing [1], substantially surpassing the commonly used diallyl bisphenol A (DABPA)-modified BDM system, which typically exhibits a Tg of approximately 247–250 °C [2]. This represents a Tg elevation of roughly 120 °C, a critical differentiator for applications requiring sustained dimensional stability above 250 °C.

High-temperature composites Aerospace materials Bismaleimide modification

Retention of Flexural Strength at 300 °C – Benchmarking Against Conventional Epoxy and BMI Baselines

The cured BTP resin retains 94% of its room-temperature flexural strength after 30 minutes at 300 °C, with a flexural strength of 60.8–64.8 MPa at that temperature [1]. In contrast, standard epoxy resins lose virtually all mechanical integrity above their Tg (~150–250 °C), and unmodified BDM homopolymer typically exhibits severe embrittlement and strength degradation at comparable test temperatures [2].

High-temperature mechanical properties Thermomechanical stability Composite matrix selection

Intrinsic Non-Halogen/Non-Phosphorus Flame Retardancy – Lower Heat Release Capacity vs. Conventional BMI

The cured BTP resin displays intrinsic flame retardancy without any halogen or phosphorus additives, based on its excellent thermal stability and low heat release capacity during combustion [1]. While the paper does not provide a head-to-head heat release capacity (HRC) comparison table, the char yield at 600 °C in air is 60%, notably higher than most phosphorus-free bismaleimide systems (typical char yield: 30–45% in air) [2]. This is attributed to the nitrogen-rich triazole and aromatic structures formed during TPDDM-BDM copolymerization.

Flame retardancy Halogen-free Aerospace interiors

Low-Temperature Click-Curing at 70 °C with Azides – Enabling Out-of-Autoclave Composite Processing

TPDDM undergoes 1,3-dipolar cycloaddition with 1,1′-bezidomethyl-4,4′-biphenyl (BAMBP) with a cure onset temperature of approximately 70 °C [1]. This is significantly lower than the typical cure temperatures for epoxy-amine (120–180 °C) or bismaleimide homopolymerization (> 200 °C). In comparative studies of alkyne curatives, propargyl-based crosslinkers (including TPDDM) exhibit activation energies of 82.3–86.4 kJ/mol, providing a predictable cure profile suitable for vacuum-bag-only processing [2].

Out-of-autoclave processing Low-temperature curing Polytriazole composites

Broad Melt-Process Window of 90 °C vs. Narrower Windows for Conventional BMI Systems

The BTP resin (TPDDM blended with BDM) exhibits a melt-process window of approximately 90 °C between softening and gelation [1]. This is broader than the typical 50–70 °C window reported for standard BDM/DABPA systems, which gel more rapidly at processing temperatures [2]. The wider window facilitates better fiber wet-out in composite prepreg manufacturing and reduces the risk of premature gelation during large-part layup.

Resin processability Melt processing Prepreg manufacturing

Adhesive Lap Shear Strength Enhancement of 31.8% Over Unmodified Polytriazole Adhesive

In urethane-modified polytriazole (UPTA) adhesives formulated with TPDDM as the alkyne component, the room-temperature lap shear strength reaches 19.9 MPa, which is 31.8% higher than the unmodified polytriazole (PTA) adhesive at approximately 15.1 MPa [1]. Furthermore, lap shear strength retention at 180 °C exceeds 75%, and retention after 168 hours of damp heat aging is above 80%, demonstrating both elevated-temperature performance and environmental durability.

Structural adhesives High-temperature bonding Urethane-modified polytriazole

High-Value Application Scenarios Where TPDDM Provides Verifiable Performance Differentiation


High-Temperature Aerospace Composite Structures (Engine Nacelles, Supersonic Skins)

The combination of Tg > 371 °C and 94% flexural strength retention at 300 °C [1] makes TPDDM-modified BMI resins suitable for composite structures exposed to sustained temperatures above 280 °C. Unlike DABPA-modified BMI (Tg ~ 250 °C), which softens in this regime, TPDDM-based laminates maintain load-bearing capacity. The broad 90 °C processing window further enables reliable autoclave or out-of-autoclave manufacturing of large, complex-shaped parts.

Out-of-Autoclave Marine and Wind Energy Composites Using Low-Temperature Azide Cure

TPDDM's ability to undergo catalyst-free click-curing with diazides at 70 °C [2] enables vacuum-bag-only or resin infusion processing of large composite structures where autoclave cure is uneconomical. The resulting polytriazole networks offer Tg values > 215 °C and thermal decomposition temperatures > 350 °C [3], far exceeding those of room-temperature-cure epoxy systems, making them viable for marine vessels, wind turbine blades, and infrastructure requiring both low-energy fabrication and high heat resistance.

Halogen-Free Flame-Retardant Electronic Packaging and Aircraft Interiors

The intrinsic non-halogen, non-phosphorus flame retardancy of TPDDM-based resins, evidenced by 60% char yield at 600 °C in air [1], addresses tightening regulatory requirements for electronics (IEC 61249-2-21) and aircraft interiors (FAR 25.853). This avoids the toxicity and corrosion issues of brominated flame retardants while eliminating the moisture-absorption penalty associated with phosphorus-based additives, preserving the low dielectric constant advantageous for high-frequency circuit board substrates.

High-Temperature Structural Adhesives for Bonded Aerospace Assemblies

Urethane-modified polytriazole adhesives formulated with TPDDM deliver lap shear strength of 19.9 MPa at room temperature (31.8% higher than unmodified PTA) with > 75% retention at 180 °C and > 80% retention after damp heat aging [4]. This performance profile supports bonded repair and assembly applications in aircraft hot sections where traditional epoxy adhesives lose strength above 150 °C and two-part acrylics lack adequate environmental durability.

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